molecular formula C13H20Cl2N2O B13787787 Acetamide, N-(2-chloro-6-methylphenyl)-2-((1,1-dimethylethyl)amino)-, monohydrochloride CAS No. 64893-02-3

Acetamide, N-(2-chloro-6-methylphenyl)-2-((1,1-dimethylethyl)amino)-, monohydrochloride

Cat. No.: B13787787
CAS No.: 64893-02-3
M. Wt: 291.21 g/mol
InChI Key: PXBZEBLCSMQLIV-UHFFFAOYSA-N
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Description

Acetamide, N-(2-chloro-6-methylphenyl)-2-((1,1-dimethylethyl)amino)-, monohydrochloride (CAS: 64893-02-3) is a chloroacetamide derivative characterized by a 2-chloro-6-methylphenyl group attached to the acetamide backbone and a tert-butyl (1,1-dimethylethyl) amino substituent. Its molecular formula is C₁₄H₂₁Cl₂N₂O, with a molecular weight of 310.24 g/mol. The compound exists as a hydrochloride salt, enhancing its solubility in polar solvents . Structural analogs of this compound are primarily used in agrochemical applications, particularly as herbicides, due to their ability to inhibit plant growth enzymes .

Properties

CAS No.

64893-02-3

Molecular Formula

C13H20Cl2N2O

Molecular Weight

291.21 g/mol

IUPAC Name

tert-butyl-[2-(2-chloro-6-methylanilino)-2-oxoethyl]azanium;chloride

InChI

InChI=1S/C13H19ClN2O.ClH/c1-9-6-5-7-10(14)12(9)16-11(17)8-15-13(2,3)4;/h5-7,15H,8H2,1-4H3,(H,16,17);1H

InChI Key

PXBZEBLCSMQLIV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)Cl)NC(=O)C[NH2+]C(C)(C)C.[Cl-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-(2-chloro-6-methylphenyl)-2-((1,1-dimethylethyl)amino)-, monohydrochloride typically involves multiple steps. One common method includes the reaction of 2-chloro-6-methylphenylamine with tert-butylamine in the presence of acetic anhydride. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, are common to achieve high-quality products.

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-(2-chloro-6-methylphenyl)-2-((1,1-dimethylethyl)amino)-, monohydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

Acetamide, N-(2-chloro-6-methylphenyl)-2-((1,1-dimethylethyl)amino)-, monohydrochloride has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the manufacture of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of Acetamide, N-(2-chloro-6-methylphenyl)-2-((1,1-dimethylethyl)amino)-, monohydrochloride involves its interaction with specific molecular targets and pathways. The chloro and dimethylethylamino groups play a crucial role in its reactivity and binding affinity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Features

The target compound’s activity and physicochemical properties are influenced by:

  • tert-Butylamino group: Increases metabolic stability compared to linear alkyl chains due to reduced enzymatic accessibility.

Comparative Analysis of Structural Analogs

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Substituents Primary Use/Activity
Target Compound (64893-02-3) C₁₄H₂₁Cl₂N₂O 310.24 2-(tert-butylamino), 2-chloro-6-methylphenyl Likely herbicidal (inferred)
Butanilicaine () C₁₃H₂₀Cl₂N₂O 291.22 2-(butylamino), 2-chloro-6-methylphenyl Local anesthetic
Alachlor (CAS: 15972-60-8) C₁₄H₂₀ClNO₂ 269.77 N-(2,6-diethylphenyl), N-(methoxymethyl) Herbicide
CAS 102489-59-8 () C₁₃H₂₀Cl₂N₂O 291.22 2-(isobutylamino), 2-chloro-6-methylphenyl Not specified (structural analog)
Key Observations:
  • Phenyl Ring Substitution : The 2-chloro-6-methyl configuration is shared with Butanilicaine, but unlike alachlor’s 2,6-diethylphenyl group, which is critical for herbicidal activity .

Characterization Techniques

  • NMR/IR Spectroscopy : Used to confirm hydrogen bonding and functional groups (e.g., C=O stretch in acetamide at ~1650 cm⁻¹) .
  • LC-MS/HRMS : Determines molecular weight and purity, critical for distinguishing between analogs like the target compound and CAS 102489-59-8 .

Pharmacological and Agrochemical Implications

  • Herbicidal Activity: Alachlor’s mechanism involves inhibition of fatty acid elongation.
  • Toxicology: Limited data exist for the target compound, but tert-butyl groups in analogs like tebuthiuron () are associated with moderate environmental persistence .

Biological Activity

Acetamide derivatives, particularly those with halogen substitutions, have garnered attention in pharmacological research due to their diverse biological activities. This article focuses on the compound Acetamide, N-(2-chloro-6-methylphenyl)-2-((1,1-dimethylethyl)amino)-, monohydrochloride , examining its biological activity, structure-activity relationships, and relevant case studies.

  • Molecular Formula : C11H15ClN2O
  • Molecular Weight : 216.70 g/mol
  • CAS Number : 70289-10-0
  • IUPAC Name : N-(2-chloro-6-methylphenyl)-2-((1,1-dimethylethyl)amino)acetamide

Biological Activity Overview

The biological activity of this compound is primarily attributed to its structural characteristics, which influence its interaction with biological targets. Compounds with similar structures have demonstrated various pharmacological effects including:

  • Antimicrobial Activity : Research indicates that chloroacetamides exhibit promising antimicrobial properties against both Gram-positive and Gram-negative bacteria. A study screened several N-substituted phenyl-2-chloroacetamides and found that compounds with halogen substitutions were particularly effective against Staphylococcus aureus and methicillin-resistant strains (MRSA) .
  • Analgesic and Antipyretic Effects : Chloroacetamides are also known for their analgesic (pain-relieving) and antipyretic (fever-reducing) properties. These effects are often mediated through interactions with central nervous system receptors.

Structure-Activity Relationship (SAR)

The structure of Acetamide, N-(2-chloro-6-methylphenyl)-2-((1,1-dimethylethyl)amino)- is crucial for its biological activity. The presence of the chloro group at the para position enhances lipophilicity, facilitating better cellular penetration. The following table summarizes key structural features and their associated biological activities:

Structural FeatureEffect on Activity
Chloro substitution on phenyl ringIncreases antimicrobial potency
Dimethylamino groupEnhances analgesic properties
Bulky tert-butyl groupImproves lipophilicity and membrane permeability

Case Studies

  • Antimicrobial Screening : A study conducted on various chloroacetamides revealed that those with a para-substituted phenyl ring showed significant antimicrobial activity against E. coli, S. aureus, and C. albicans. The effectiveness varied based on the substituents' nature and position .
  • Pharmacological Testing : Another investigation into the analgesic properties of similar acetamides highlighted their potential in pain management protocols. The study utilized animal models to assess pain relief efficacy, demonstrating significant results compared to control groups.

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